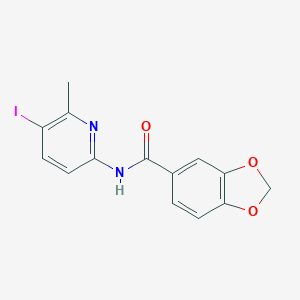![molecular formula C23H21ClN2O3 B244672 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide](/img/structure/B244672.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide, also known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation pathways. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
作用机制
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide targets NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 conjugation is involved in the regulation of protein degradation pathways, including the ubiquitin-proteasome system. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and the activation of the unfolded protein response pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and physiological effects
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response pathway. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide also inhibits the proliferation of cancer cells and sensitizes them to chemotherapy and radiation therapy. In animal models, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been shown to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has shown promising results in preclinical studies as a potential anticancer agent. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has some limitations for use in lab experiments. It is a potent inhibitor of NAE, which may affect other cellular processes that are regulated by NEDD8 conjugation. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide may also have off-target effects that need to be carefully evaluated.
未来方向
For research on N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide include:
1. Evaluation of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Development of more potent and selective NAE inhibitors.
3. Evaluation of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide in other cancer types, such as breast and lung cancer.
4. Investigation of the role of NEDD8 conjugation in other cellular processes, such as DNA repair and cell cycle regulation.
5. Development of biomarkers to predict response to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide treatment.
合成方法
The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the amide bond between the 2-chlorobenzoyl and 3-methoxyaniline moieties, followed by the introduction of the N-methylbenzamide group. The final product is obtained through purification and crystallization.
科学研究应用
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth in animal models. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,4-dimethylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
分子式 |
C23H21ClN2O3 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-14-8-10-17(15(2)12-14)22(27)25-16-9-11-20(21(13-16)29-3)26-23(28)18-6-4-5-7-19(18)24/h4-13H,1-3H3,(H,25,27)(H,26,28) |
InChI 键 |
YQVHFSURPFJAJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)



![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)